An In-Depth Technical Guide to the Antimicrobial Mechanism of Action of Polyhexamethylene Guanidine Hydrochloride (PHMG)
An In-Depth Technical Guide to the Antimicrobial Mechanism of Action of Polyhexamethylene Guanidine Hydrochloride (PHMG)
A Note on Nomenclature: The compound "Hexanimidamide hydrochloride" does not correspond to a known chemical entity in scientific literature. This guide will focus on Polyhexamethylene guanidine hydrochloride (PHMG) , a well-documented antimicrobial polymer with a similar naming convention, which is presumed to be the intended subject of interest for researchers, scientists, and drug development professionals.
Introduction
Polyhexamethylene guanidine hydrochloride (PHMG) is a cationic polymer belonging to the guanidine family of biocides. It exhibits broad-spectrum antimicrobial activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1] Its primary applications are as a disinfectant and antiseptic in various industrial and healthcare settings. Understanding the core mechanisms by which PHMG exerts its antimicrobial effects is crucial for its effective and safe application, particularly in the context of rising antimicrobial resistance. This guide provides a detailed exploration of the molecular interactions and cellular consequences of PHMG exposure to microbial cells, supported by established experimental protocols for validation.
Core Mechanisms of Antimicrobial Action
The antimicrobial efficacy of PHMG is not attributed to a single mode of action but rather a cascade of disruptive events initiated by the polymer's physicochemical properties. The primary mechanisms can be categorized into three key areas: catastrophic cell membrane disruption, interaction with nucleic acids, and inhibition of essential enzymatic activity.
Cell Membrane Disruption
The initial and most critical interaction of PHMG with microbial cells occurs at the cell membrane. The guanidine groups within the PHMG polymer chain are protonated at physiological pH, conferring a strong positive charge to the molecule.[1] Conversely, bacterial cell membranes are rich in negatively charged components such as phospholipids and lipopolysaccharides.[1] This electrostatic attraction drives the rapid binding of PHMG to the microbial cell surface.[2]
This binding initiates a series of events leading to the loss of membrane integrity:
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Electrostatic Binding and Displacement of Divalent Cations: PHMG molecules first adsorb to the cell surface, displacing essential divalent cations like Mg²⁺ and Ca²⁺ that stabilize the outer membrane of Gram-negative bacteria.
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Insertion into the Lipid Bilayer: The hydrophobic hexamethylene backbone of PHMG facilitates its insertion into the lipid bilayer, causing a disorganization of the membrane structure.
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Pore Formation and Leakage of Intracellular Contents: This disruption leads to the formation of pores or channels in the membrane, resulting in the leakage of vital intracellular components such as ions, ATP, and metabolites, ultimately leading to cell death.[3][4]
The overall process of membrane disruption is illustrated in the signaling pathway diagram below.
Caption: Signaling pathway of PHMG-induced cell membrane disruption.
Interaction with Nucleic Acids
Following the compromising of the cell membrane, PHMG can enter the cytoplasm and interact with intracellular components. Evidence suggests that PHMG can bind to negatively charged nucleic acids, including DNA and RNA.[3] This interaction is thought to interfere with essential cellular processes:
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Inhibition of DNA Replication and Transcription: By binding to the DNA template, PHMG can physically obstruct the action of DNA and RNA polymerases, thereby inhibiting replication and transcription.[5]
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Chromosome Condensation: In some bacteria, PHMG has been observed to induce chromosome condensation, which can disrupt normal cellular function and division.[6]
Inhibition of Cellular Dehydrogenases
Cellular dehydrogenases are a class of enzymes crucial for microbial respiration and energy production. Preliminary findings indicate that PHMG and its derivatives can inhibit the activity of these enzymes.[7][8] This inhibition is believed to be a consequence of the overall damage to the cell membrane, where many of these respiratory enzymes are located. By disrupting the membrane, PHMG can alter the enzyme's microenvironment, leading to a loss of function. This further contributes to the metabolic collapse of the cell.
Experimental Protocols for Mechanistic Validation
The following section details step-by-step methodologies for key experiments to validate the proposed mechanisms of action of PHMG.
Protocol 1: Assessment of Cell Membrane Integrity via Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of the cytoplasmic enzyme LDH into the supernatant, which is indicative of compromised cell membrane integrity.
Methodology:
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Preparation of Bacterial Culture: Culture the target bacterial strain to the mid-logarithmic phase in an appropriate broth medium.
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Cell Harvesting and Washing: Harvest the bacterial cells by centrifugation and wash them twice with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove any residual medium.
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Treatment with PHMG: Resuspend the washed cells in the buffer to a standardized density (e.g., 10⁸ CFU/mL). Aliquot the cell suspension into a 96-well plate.
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Exposure: Add varying concentrations of PHMG to the wells. Include a positive control (e.g., treatment with a known lytic agent like Triton X-100) and a negative control (untreated cells).
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at the optimal growth temperature for the bacterium.
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Sample Collection: After incubation, centrifuge the plate to pellet the intact cells. Carefully collect the supernatant, which contains any released LDH.
-
LDH Activity Measurement: Measure the LDH activity in the collected supernatants using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.[1] The assay typically involves the reduction of a tetrazolium salt to a colored formazan product, which can be quantified spectrophotometrically.
-
Data Analysis: Calculate the percentage of LDH release relative to the positive control.
Caption: Experimental workflow for the LDH release assay.
Protocol 2: Analysis of DNA Binding via Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel retardation assay, is used to detect the binding of a compound to a nucleic acid fragment based on the change in its electrophoretic mobility.
Methodology:
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Preparation of DNA Probe: A short, labeled DNA fragment (e.g., a specific gene sequence or plasmid DNA) is prepared. Labeling can be done with radioactive isotopes (e.g., ³²P) or non-radioactive tags (e.g., biotin, fluorescent dyes).
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Binding Reaction: In a microcentrifuge tube, incubate the labeled DNA probe with varying concentrations of PHMG in a suitable binding buffer. The buffer should contain components to minimize non-specific binding (e.g., a non-specific competitor DNA like poly(dI-dC)).
-
Incubation: Allow the binding reaction to proceed for a specific time (e.g., 20-30 minutes) at room temperature or 37°C.
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Gel Electrophoresis: Load the reaction mixtures onto a non-denaturing polyacrylamide or agarose gel. Run the electrophoresis at a constant voltage.
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Visualization: After electrophoresis, visualize the DNA bands. For radioactive probes, this is done by autoradiography. For non-radioactive probes, detection is performed according to the specific label (e.g., chemiluminescence for biotin, fluorescence imaging for fluorescent dyes).
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Data Interpretation: A "shift" in the migration of the labeled DNA probe (i.e., a band that moves slower than the free probe) indicates the formation of a PHMG-DNA complex.[6]
Caption: Experimental workflow for the Electrophoretic Mobility Shift Assay (EMSA).
Quantitative Data Summary
The antimicrobial activity of PHMG is often quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism.
| Microorganism | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | 1.25 - 2.5 | [9] |
| Escherichia coli | Gram-negative | 4 | [9] |
| Pseudomonas aeruginosa | Gram-negative | Varies | [10] |
| Candida albicans | Fungus | 1.25 - 2.5 | [9] |
| Aggregatibacter actinomycetemcomitans | Gram-negative | < 0.05% (w/v) | [10] |
| Porphyromonas gingivalis | Gram-negative | < 0.05% (w/v) | [10] |
| Streptococcus mutans | Gram-positive | > 0.05% (w/v) | [10] |
| Lactobacillus acidophilus | Gram-positive | > 1% (w/v) | [10] |
Note: MIC values can vary depending on the specific strain, testing methodology, and experimental conditions.
Conclusion
The underlying mechanism of action of Polyhexamethylene guanidine hydrochloride is a multi-pronged attack on microbial cells, initiated by a strong electrostatic interaction with the cell membrane. This leads to membrane disruption, leakage of intracellular contents, and ultimately cell death. Secondary mechanisms, including the binding to nucleic acids and inhibition of dehydrogenase activity, further contribute to its potent antimicrobial efficacy. The experimental protocols outlined in this guide provide a framework for researchers to validate these mechanisms and further explore the potential of guanidine-based polymers in the development of novel antimicrobial agents.
References
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Longdom Publishing. Polyhexamethylene Biguanide Hydrochloride (PHMB): Exploring Its Antimicrobial Applications and Beyond. Available from: [Link]
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Ningbo Inno Pharmchem Co.,Ltd. The Science Behind PHMG: Efficacy and Safety Considerations. (2026-01-28). Available from: [Link]
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ResearchGate. (PDF) Effect of hydrochloric polyhexamethylene guanidine (PHMGH) and polyhexamethylene biguanidine (PHMBH), also in combination with plant essential oils and ZnO nanoparticles on some eukaryotic cattle and pig cells. (2025-08-06). Available from: [Link]
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Wikipedia. Polyhexamethylene guanidine. Available from: [Link]
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ACS Publications. Insights into the Polyhexamethylene Biguanide (PHMB) Mechanism of Action on Bacterial Membrane and DNA: A Molecular Dynamics Study | The Journal of Physical Chemistry B. (2020-05-11). Available from: [Link]
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ResearchGate. Properties of Polyhexamethylene Guanidine (PHMG) Associated with Fatal Lung Injury in Korea. (2020-07-18). Available from: [Link]
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bioRxiv. Insights into the Polyhexamethylene Biguanide (PHMB) Mechanism of Action on Bacterial Membrane and DNA: A Molecular Dynamics Stu. (2020-03-25). Available from: [Link]
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Green-Mountain Chem. Antimicrobial PHMG CAS# 57028-96-3. Available from: [Link]
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ResearchGate. Insights into the Polyhexamethylene Biguanide (PHMB) Mechanism of Action on Bacterial Membrane and DNA: A Molecular Dynamics Study. (2020-03-26). Available from: [Link]
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PMC - NIH. The effect of polyhexamethylene guanidine hydrochloride (PHMG) derivatives introduced into polylactide (PLA) on the activity of bacterial enzymes. (2014-09-05). Available from: [Link]
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YouTube. Polyhexanide (PHMB) Explained – Mechanism of Action Against Bacteria. (2024-12-05). Available from: [Link]
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MDPI. Properties of Polyhexamethylene Guanidine (PHMG) Associated with Fatal Lung Injury in Korea. (2020-07-21). Available from: [Link]
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PMC - NIH. Antimicrobial activity of polyhexamethylene guanidine phosphate in comparison to chlorhexidine using the quantitative suspension method. (2015-07-17). Available from: [Link]
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